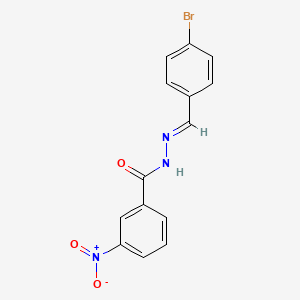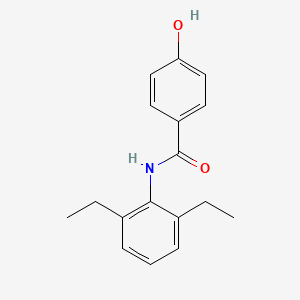
2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate
説明
Synthesis Analysis
The synthesis of compounds similar to "2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate" involves multi-step chemical reactions, employing techniques that ensure the introduction of specific functional groups, which are crucial for their desired properties and applications. For instance, the synthesis of azo-ester dyes related to this compound has been detailed through reactions involving diazonium salts with phenols followed by a Schotten–Baumann-type reaction to introduce the acryloyloxy group (Kocaokutgen et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using techniques like single-crystal X-ray diffraction. Such analyses provide insights into the crystalline structure, bonding patterns, and spatial arrangement of molecules, which are pivotal for understanding their physical and chemical behavior. The mentioned azo-ester compound, for example, crystallizes in the monoclinic system, showcasing the intricate molecular arrangement and interactions within the crystal lattice (Kocaokutgen et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often involves their functional groups undergoing specific chemical reactions, such as polymerization, cycloaddition, and Michael addition, which significantly affect their properties and potential applications. For example, the synthesis and thermal properties of copolymers involving similar acrylate compounds highlight the versatility of these materials in polymer science (Vijayanand et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and solubility, are closely related to their molecular structure and the nature of substituent groups. Differential thermal analysis (DTA) and thermogravimetry (TG) techniques have been employed to study the thermal behavior of related compounds, providing valuable information on their stability and degradation patterns (Kocaokutgen et al., 2005).
科学的研究の応用
Spectroscopic and Thermal Properties
- Spectroscopic and Crystal Structure Analysis : The study by Kocaokutgen et al. (2005) explored the spectroscopic and thermal properties of a related compound, 2,6-Dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate. It was characterized by various spectroscopic techniques and single-crystal X-ray diffraction, highlighting its potential in material science and dye industries (Kocaokutgen et al., 2005).
Polymerization and Materials Science
- Development in Polymerization : The research by Kayahara and Yamago (2009) involved a similar compound in the development of a cocatalyst for organobismuthine-mediated living radical polymerization. This has applications in synthesizing polystyrenes and polyacrylates with controlled molecular weights, relevant in polymer and material sciences (Kayahara & Yamago, 2009).
Copolymer Synthesis
- Synthesis and Properties of Homo- and Copolymers : Vijayanand et al. (2002) conducted research on the synthesis of homo- and copolymers using a similar compound, 3,5-dimethylphenyl acrylate. This study is significant in the field of polymer chemistry, particularly for the development of leather adhesives (Vijayanand et al., 2002).
Fluorescence Studies in Biochemistry
- Fluorescent Probes in Protein Studies : A study by Prendergast et al. (1983) on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan) demonstrates the use of similar acrylate compounds as fluorescent probes for studying proteins. This is significant in biochemistry for exploring "hydrophobic" domains and conformational changes in proteins (Prendergast et al., 1983).
Environmental Applications
- Biodegradation of Plastic Monomers : Research by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide, by Mycobacterium neoaurum highlights the environmental implications of similar compounds. This study is pivotal in environmental pollution research, focusing on microbial degradation as a means to remediate contaminated environments (Ji et al., 2019).
特性
IUPAC Name |
(2,6-dimethylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO2/c1-12-4-3-5-13(2)17(12)20-16(19)11-8-14-6-9-15(18)10-7-14/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXXOBKEGBHCCA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,6-dimethylphenyl 3-(4-fluorophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
